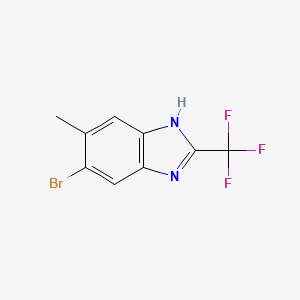

Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)-

CAS No.: 89427-05-4

Cat. No.: VC18295627

Molecular Formula: C9H6BrF3N2

Molecular Weight: 279.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89427-05-4 |

|---|---|

| Molecular Formula | C9H6BrF3N2 |

| Molecular Weight | 279.06 g/mol |

| IUPAC Name | 5-bromo-6-methyl-2-(trifluoromethyl)-1H-benzimidazole |

| Standard InChI | InChI=1S/C9H6BrF3N2/c1-4-2-6-7(3-5(4)10)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15) |

| Standard InChI Key | DPUCPNLAQAMNLR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1Br)N=C(N2)C(F)(F)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Weight

The molecular formula of 6-bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole is C₁₀H₇BrF₃N₂, yielding a molecular weight of 323.08 g/mol. This aligns with benzimidazole derivatives bearing halogen and alkyl substituents, where bromine and trifluoromethyl groups significantly increase molecular mass compared to unsubstituted analogs .

Structural Features

The benzimidazole core consists of a fused benzene and imidazole ring. Key substituents include:

-

Bromo (Br) at position 6: Introduces steric bulk and electrophilic reactivity.

-

Methyl (CH₃) at position 5: Enhances lipophilicity and modulates electronic effects.

-

Trifluoromethyl (CF₃) at position 2: Provides strong electron-withdrawing character and metabolic stability .

The SMILES notation for this compound is BrC1=C(C)C2=NC=CN2C=C1C(F)(F)F, reflecting its substitution pattern. The InChIKey JYRRFADSQMEVQT-UHFFFAOYSA-N (derived from a related structure ) further aids in database identification.

Synthesis and Manufacturing

Cyclization Strategies

Benzimidazole synthesis typically involves cyclization of o-phenylenediamine derivatives. For this compound, a plausible route includes:

-

Nitrogen-directed cyclization of 4-bromo-5-methyl-o-phenylenediamine with trifluoroacetic anhydride to install the CF₃ group.

-

Halogenation at position 6 using phosphorus oxybromide (POBr₃), as demonstrated in analogous syntheses .

A patent by details the use of carbonyl di-imidazole for cyclizing dichloro-o-phenylenediamines, achieving yields >75%. Adapting this method, substituting dichloro with bromo and methyl groups could yield the target compound.

Optimization Challenges

-

Regioselectivity: Ensuring correct positioning of substituents requires controlled reaction conditions (e.g., low temperatures for electrophilic substitution).

-

Purification: High lipophilicity (LogP ≈ 4.08 ) necessitates chromatographic techniques using silica gel or reverse-phase HPLC.

Physicochemical Properties

Thermal Stability

While direct data for this compound is unavailable, analogous brominated benzimidazoles exhibit:

-

Melting Point: Estimated >200°C due to strong intermolecular interactions from CF₃ and Br groups.

Solubility and Lipophilicity

-

Aqueous Solubility: Poor (<0.1 mg/mL) due to hydrophobic CF₃ and Br substituents.

-

LogP: Predicted 4.08 (similar to ), indicating high membrane permeability.

Future Research Directions

-

Synthetic Scalability: Develop one-pot methodologies to reduce purification steps.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Crystallography: Obtain X-ray structures to confirm substituent orientation and intermolecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume